3-chloro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound characterized by the presence of chloro, methoxy, propylsulfonyl, and tetrahydroquinolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:
Step 1: : Synthesis of the 3-chloro-4-methoxybenzenesulfonamide starting material.
Reaction of 3-chloro-4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide.
Step 2: : Formation of the tetrahydroquinoline moiety.
Cyclization reaction involving appropriate precursors like aniline derivatives and ketones in acidic or basic conditions to form the tetrahydroquinoline.
Step 3: : Introduction of the propylsulfonyl group.
Sulfonylation reaction where the tetrahydroquinoline intermediate reacts with propanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of catalysts can be employed to scale up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and tetrahydroquinoline moieties.
Reduction: : Reduction reactions might occur at the chloro and sulfonamide groups under suitable conditions.
Substitution: : Nucleophilic substitution reactions can happen at the chloro group, potentially yielding various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Sodium methoxide, ammonia.
Major Products
The reactions yield various derivatives depending on the reagent used, such as methoxyquinoline derivatives, reduced sulfonamides, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: : The compound can serve as a ligand or precursor in catalytic reactions.
Material Science: : Potential use in developing advanced materials due to its aromatic and heterocyclic features.
Biology
Pharmacology: : Evaluation as a potential therapeutic agent, particularly in the areas of anti-inflammatory and antimicrobial research.
Medicine
Drug Development: : Exploration of its bioactive properties for designing new drugs.
Industry
Chemical Industry: : Use as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets. The mechanism involves binding to enzymes or receptors, influencing pathways such as signal transduction and metabolic regulation. The structural features of the tetrahydroquinoline and sulfonamide groups play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxybenzenesulfonamide: : Similar structure but lacking the tetrahydroquinoline and propylsulfonyl groups.
4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: : Lacks the chloro group.
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: : Lacks both the chloro and methoxy groups.
Uniqueness
The unique combination of chloro, methoxy, propylsulfonyl, and tetrahydroquinoline groups imparts distinct chemical properties, making 3-chloro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide a valuable compound for scientific research and various applications.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O5S2/c1-3-11-28(23,24)22-10-4-5-14-12-15(6-8-18(14)22)21-29(25,26)16-7-9-19(27-2)17(20)13-16/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAKTPSIOGRTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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